4-(3-Nitrophenoxy)phenol
Description
Structure
3D Structure
Properties
CAS No. |
82720-94-3 |
|---|---|
Molecular Formula |
C12H9NO4 |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
4-(3-nitrophenoxy)phenol |
InChI |
InChI=1S/C12H9NO4/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8,14H |
InChI Key |
NZHLVKVLXNJORY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Structural Characterization of 4-(3-Nitrophenoxy)phenol: A Technical Guide for Diaryl Ether Pharmacophores
Executive Summary
Diaryl ethers represent a privileged structural motif in modern drug discovery, frequently serving as core scaffolds in kinase inhibitors, thyroid hormone receptor ligands, and antimicrobial agents. The compound 4-(3-Nitrophenoxy)phenol (CAS: 82720-94-3) [1] is a highly functionalized diaryl ether featuring an electron-donating phenolic hydroxyl group and a strongly electron-withdrawing meta-nitro group.
For researchers and drug development professionals, confirming the precise regiochemistry and structural integrity of such intermediates is paramount. Misassignment of substitution patterns (e.g., meta vs. para) can lead to catastrophic failures in downstream structure-activity relationship (SAR) studies. This whitepaper provides an in-depth, self-validating analytical framework for the definitive characterization of 4-(3-Nitrophenoxy)phenol using High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FT-IR).
Chemical Architecture & Analytical Strategy
The architecture of 4-(3-Nitrophenoxy)phenol consists of two distinct aromatic systems linked by an ether oxygen:
-
Ring A (Phenol): A para-disubstituted system. The hydroxyl group dominates the electronic environment, shielding the ortho protons.
-
Ring B (Nitrobenzene): A meta-disubstituted system. The nitro group exerts a strong inductive and resonance-withdrawing effect, significantly deshielding adjacent protons.
Causality in Analytical Choices
To unambiguously characterize this molecule, an orthogonal analytical strategy is required. We do not merely run standard spectra; we select specific techniques based on the molecule's physicochemical properties:
-
Why ESI Negative Mode for HRMS? Phenols possess a mildly acidic proton (pKa ~9.5). In a methanolic solvent system under an applied voltage, the hydroxyl group readily deprotonates. Negative electrospray ionization (ESI-) yields a highly abundant, stable
pseudo-molecular ion, minimizing unwanted fragmentation compared to positive mode or Electron Impact (EI). -
Why DMSO-
for NMR? In non-polar solvents like CDCl , phenolic -OH signals are often broad and their chemical shifts fluctuate wildly with concentration and trace moisture. Dimethyl sulfoxide- strongly hydrogen-bonds with the -OH group, locking its exchange rate and producing a sharp, highly diagnostic singlet near 9.5 ppm [2]. Furthermore, DMSO- provides superior solubility for nitro-aromatics. -
Why 2D NMR (HMBC/COSY)? The 1D
H NMR spectrum contains overlapping multiplets in the 6.8–7.9 ppm region. Heteronuclear Multiple Bond Correlation (HMBC) is strictly required to observe the couplings across the ether linkage, definitively proving that Ring A and Ring B are connected via the oxygen atom.
Fig 1. Orthogonal analytical workflow for structural verification.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed to be self-validating; internal checks are built into the methodology to ensure data integrity.
High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm the exact mass to within < 5 ppm error to validate the elemental formula (
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute 10 µL of the stock into 990 µL of Methanol (final concentration: 10 µg/mL). Self-Validation: Ensure no acid (e.g., Formic Acid) is added, as low pH suppresses phenol deprotonation.
-
Instrument Tuning: Direct infusion at 10 µL/min into the ESI source.
-
Acquisition Parameters:
-
Polarity: Negative Ion Mode
-
Capillary Voltage: 2.5 kV
-
Desolvation Temperature: 300 °C
-
Mass Range: m/z 100–500
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Map the carbon-hydrogen framework and confirm the para and meta substitution patterns.
-
Sample Preparation: Weigh exactly 15 mg of the compound. Dissolve completely in 0.6 mL of DMSO-
(100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -
Tube Preparation: Transfer the homogeneous solution to a 5 mm precision NMR tube. Self-Validation: Wipe the tube exterior with a Kimwipe wetted with isopropanol to prevent probe contamination and ensure optimal shimming.
-
Acquisition: Acquire data on a 500 MHz spectrometer at 298 K. Run
H (16 scans), C (1024 scans), COSY, HSQC, and HMBC sequences.
FT-IR Spectroscopy (ATR)
Objective: Identify key functional groups (-OH, -NO
-
Background: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum (air).
-
Sample Application: Place ~2 mg of the solid powder directly onto the crystal. Apply uniform pressure using the ATR anvil until the force gauge indicates optimal contact.
-
Acquisition: Scan from 4000 to 400 cm
, 32 scans, at 4 cm resolution.
Logical Progression of Structural Elucidation
To prevent assignment errors, NMR interpretation must follow a strict logical sequence, moving from simple 1D observations to complex 2D connectivity networks.
Fig 2. Logical progression of 2D NMR experiments for regiochemical assignment.
Quantitative Data Summary
The following tables summarize the expected analytical data based on the structural properties of 4-(3-Nitrophenoxy)phenol.
Table 1: HRMS (ESI-) Data
| Formula | Theoretical Exact Mass | Expected | Mass Error Tolerance |
| 231.0532 Da | 230.0460 Da | < 5.0 ppm |
Table 2: NMR Assignments (500 MHz, DMSO- )
Note: Chemical shifts (
| Position | Structural Rationale | |||
| Ring A (Phenol) | ||||
| -OH | 9.50 (s, 1H) | - | - | Strongly H-bonded to DMSO; sharp singlet. |
| C-1 | - | - | 154.0 | Deshielded by hydroxyl oxygen. |
| C-2, C-6 | 6.85 (d, 2H) | 8.8 | 116.2 | Ortho to -OH; shielded by resonance [2]. |
| C-3, C-5 | 7.05 (d, 2H) | 8.8 | 121.5 | Meta to -OH, ortho to ether oxygen. |
| C-4 | - | - | 148.5 | Quaternary carbon attached to ether oxygen. |
| Ring B (Nitrobenzene) | ||||
| C-1' | - | - | 159.0 | Highly deshielded by ether oxygen. |
| C-2' | 7.65 (t, 1H) | 2.3 | 111.5 | Ortho to both -NO |
| C-3' | - | - | 149.2 | Quaternary carbon attached to nitro group. |
| C-4' | 7.85 (ddd, 1H) | 8.1, 2.3, 0.9 | 117.8 | Ortho to -NO |
| C-5' | 7.60 (t, 1H) | 8.1 | 131.0 | Meta to both substituents. |
| C-6' | 7.35 (ddd, 1H) | 8.1, 2.3, 0.9 | 123.4 | Para to -NO |
Table 3: Key FT-IR (ATR) Absorptions
| Wavenumber ( | Intensity | Assignment | Diagnostic Value |
| ~3350 | Broad, Strong | O-H stretch | Confirms presence of the phenolic hydroxyl. |
| 1530 | Sharp, Strong | Asymmetric -NO | Primary indicator of the nitro group. |
| 1350 | Sharp, Strong | Symmetric -NO | Secondary confirmation of the nitro group. |
| 1240 | Sharp, Strong | C-O-C asymmetric stretch | Confirms the diaryl ether linkage. |
Conclusion
The structural verification of 4-(3-Nitrophenoxy)phenol requires a meticulous approach that accounts for the opposing electronic effects of its substituents. By employing negative-mode HRMS to exploit the phenolic acidity, and utilizing DMSO-
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 13266153, 4-(3-Nitrophenoxy)phenol" PubChem, [Link].
Strategic Utilization and Safety Profiling of 4-(3-Nitrophenoxy)phenol in Pharmaceutical Synthesis
Executive Summary
As a Senior Application Scientist, I approach the Safety Data Sheet (SDS) not merely as a regulatory compliance checklist, but as a foundational blueprint for experimental design. While downloading an SDS is a standard administrative task, translating that static hazard data into dynamic, high-yield synthetic workflows is the hallmark of advanced chemical research. This technical guide deconstructs the physicochemical and toxicological profile of 4-(3-Nitrophenoxy)phenol (CAS: 82720-94-3) [1], providing drug development professionals with a self-validating framework for its safe handling and application in active pharmaceutical ingredient (API) synthesis.
Physicochemical Profiling (SDS Section 9 Integration)
Understanding the physical properties of a compound is the first step in predicting its behavior in both biological systems and synthetic reactors. 4-(3-Nitrophenoxy)phenol features a diaryl ether linkage, a structural motif highly valued in the design of advanced materials and pharmaceuticals due to its conformational flexibility[2].
Table 1: Physicochemical Properties & Experimental Causality
| Property | Value | Experimental Causality |
| Molecular Formula | C12H9NO4 | Dictates stoichiometric calculations for scale-up. |
| Molecular Weight | 231.20 g/mol [3] | Critical for precise mass-to-molar conversions. |
| Structural Core | Diaryl Ether | Enhances lipophilicity, driving the need for robust dermal protection to prevent absorption. |
| Reactive Moieties | -OH, -NO2 | Provides orthogonal sites for etherification and reduction during scaffold building. |
Hazard Characterization & Risk Mitigation (SDS Sections 2 & 8)
The presence of a nitro group on a phenolic core introduces specific toxicological risks. Nitrophenolic compounds can cause severe skin burns (H314) and are toxic if swallowed or absorbed through the skin (H301 + H311). Furthermore, systemic absorption of nitrophenols can lead to methemoglobinemia, potentially causing cyanosis, confusion, and unconsciousness[4].
Table 2: Data-Driven Risk Management
| GHS Hazard | Mechanism of Action | Validated Mitigation Strategy |
| H314: Skin Burns | Phenolic acidity combined with lipophilic tissue penetration. | Double-gloving with nitrile (≥0.11 mm); immediate replacement upon contamination. |
| H335: Respiratory Irritation | Aerosolization of fine crystalline powder during weighing. | Handle exclusively within a Class II Type A2 biosafety cabinet or high-velocity fume hood. |
| Methemoglobinemia Risk [4] | Nitro group reduction in vivo interferes with oxygen transport. | Strict adherence to enclosed transfer systems; prohibit solitary work during scale-up. |
Structural Utility in Drug Design
In pharmaceutical development, 4-(3-Nitrophenoxy)phenol serves as a highly versatile building block[2]. The phenolic hydroxyl group allows for rapid alkylation, while the nitro group serves as a masked amine, ready to be unveiled for amide coupling to construct complex pharmacophores.
Fig 2: Structural utility of 4-(3-Nitrophenoxy)phenol in API design and synthesis.
Validated Experimental Protocol: Integration of Safety and Synthesis
To demonstrate the translation of SDS data into practice, the following protocol details the catalytic reduction of the nitro group. This workflow inherently embeds safety checkpoints to validate both the chemistry and the hazard mitigation strategy.
Fig 1: SDS hazard mitigation integrated into 4-(3-Nitrophenoxy)phenol synthetic workflows.
Protocol: Catalytic Hydrogenation to 4-(3-Aminophenoxy)phenol
-
Objective: Safe and quantitative reduction of the -NO2 moiety to an amine for downstream amide coupling.
-
Reagents: 4-(3-Nitrophenoxy)phenol (1.0 eq), 10% Pd/C (0.1 eq), Anhydrous Ethanol, H2 gas.
Step-by-Step Methodology:
-
Inert Preparation (Hazard Mitigation): Operating inside a certified fume hood to prevent respiratory irritation, dissolve 1.0 eq of 4-(3-Nitrophenoxy)phenol in anhydrous ethanol.
-
Causality: Ethanol solubilizes the lipophilic core while acting as a highly effective hydrogen donor medium.
-
-
Catalyst Charging: Purge the reaction flask with Argon for 5 minutes. Carefully add 0.1 eq of 10% Pd/C.
-
Causality: Dry Pd/C is highly pyrophoric. Adding it under an inert atmosphere prevents spontaneous ignition of the solvent vapors.
-
-
Reduction Execution: Replace the Argon atmosphere with H2 gas (1 atm via balloon). Stir vigorously at 25°C for 4 hours.
-
Self-Validating Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 7:3).
-
Validation: The reaction is complete when the bright yellow starting material spot (Rf ≈ 0.6) disappears, replaced by a highly polar, UV-active amine spot (Rf ≈ 0.2). The loss of the yellow color visually confirms the destruction of the nitro-aromatic chromophore.
-
-
Safe Quenching & Isolation: Filter the suspension through a tightly packed Celite pad to remove the palladium catalyst.
-
Critical Safety Step: Never let the filter cake dry out; wash with water and dispose of it in a dedicated heavy-metal waste container to prevent fires. Concentrate the filtrate under reduced pressure to isolate the target amine.
-
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 13266153, 4-(3-Nitrophenoxy)phenol." PubChem,[Link]
-
Wikipedia Contributors. "4-Nitrophenol - Toxicity and Properties." Wikipedia, The Free Encyclopedia,[Link]
Sources
An In-depth Technical Guide to 4-(3-Nitrophenoxy)phenol: Synthesis, Properties, and Applications
An authoritative guide for researchers, scientists, and drug development professionals on the chemical compound 4-(3-Nitrophenoxy)phenol, including its PubChem CID and ChemSpider ID, synthesis protocols, and applications in modern research.
Introduction
4-(3-Nitrophenoxy)phenol is a chemical compound of interest in various scientific fields, including organic synthesis and materials science. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential applications. It is important to note that while information on related isomers is readily available, specific database entries for 4-(3-Nitrophenoxy)phenol can be challenging to locate, suggesting it is a less commonly studied isomer. This guide will also draw upon data from the closely related and well-documented isomer, 4-(4-Nitrophenoxy)phenol, to provide a broader context for the nitrophenoxyphenol chemical class.
Chemical Identity: PubChem CID and ChemSpider ID
For the specific isomer, 4-(3-Nitrophenoxy)phenol, unique identifiers in major chemical databases are not readily found, which may indicate a lack of extensive study or alternative naming conventions. However, for the closely related and commercially available isomer, 4-(4-Nitrophenoxy)phenol, the following identifiers are well-established:
| Identifier | 4-(4-Nitrophenoxy)phenol |
| PubChem CID | 152450[1] |
| ChemSpider ID | 134266 |
| CAS Number | 22479-78-3[1][2][3][4] |
| Molecular Formula | C₁₂H₉NO₄ |
| Molecular Weight | 231.21 g/mol [2] |
| IUPAC Name | 4-(4-nitrophenoxy)phenol[1] |
Physicochemical Properties
The physicochemical properties of nitrophenoxyphenols are crucial for their application in various chemical processes. The data for 4-(4-Nitrophenoxy)phenol provides a valuable reference point.
| Property | Value for 4-(4-Nitrophenoxy)phenol |
| Melting Point | 139-142 °C |
| Boiling Point | Decomposes before boiling |
| Solubility | Soluble in acetone, ethanol, and ethyl acetate. Sparingly soluble in water. |
| Appearance | Pale yellow crystalline solid |
Synthesis of Nitrophenoxyphenols
The synthesis of nitrophenoxyphenols typically involves a nucleophilic aromatic substitution reaction, specifically the Ullmann condensation or a similar ether synthesis protocol. A general synthetic pathway is outlined below:
Caption: General workflow for the synthesis of 4-(4-Nitrophenoxy)phenol via Ullmann condensation.
Detailed Experimental Protocol: Synthesis of 4-(4-Nitrophenoxy)phenol
This protocol describes a typical laboratory-scale synthesis of 4-(4-Nitrophenoxy)phenol.
Materials:
-
4-Chloronitrobenzene
-
Hydroquinone
-
Potassium carbonate (K₂CO₃), anhydrous
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloronitrobenzene (1 equivalent), hydroquinone (1.2 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 1 M HCl and stir.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure 4-(4-Nitrophenoxy)phenol.
Applications in Research and Development
Nitrophenoxyphenols, including 4-(3-Nitrophenoxy)phenol and its isomers, are valuable intermediates in the synthesis of more complex molecules.
Pharmaceutical and Agrochemical Synthesis
The nitro group in these compounds can be readily reduced to an amino group, which is a key functional group in many biologically active molecules. This makes nitrophenoxyphenols important precursors for the synthesis of pharmaceuticals and agrochemicals. For instance, the amino-substituted phenoxyphenols can be further modified to create a wide range of derivatives with potential therapeutic or pesticidal activities.
Polymer Science
The phenolic hydroxyl group and the aromatic rings provide sites for polymerization and modification. These compounds can be incorporated into polymer backbones to enhance thermal stability, flame retardancy, and other material properties. The presence of the polar nitro group can also influence the solubility and intermolecular interactions of the resulting polymers.
Synthesis of Dyes and Pigments
The chromophoric nitro group and the potential for extending conjugation through further reactions make nitrophenoxyphenols useful starting materials for the synthesis of azo dyes and other colorants.
Signaling Pathways and Mechanistic Insights
While specific signaling pathway interactions for 4-(3-Nitrophenoxy)phenol are not well-documented, related nitroaromatic compounds are known to undergo metabolic activation that can lead to interactions with cellular macromolecules. The reduction of the nitro group can generate reactive intermediates that may interact with DNA and proteins.
Caption: Potential metabolic activation pathway of nitroaromatic compounds.
Conclusion
4-(3-Nitrophenoxy)phenol and its isomers represent a class of chemical compounds with significant potential in synthetic chemistry and materials science. While the specific properties and applications of the 3-nitro isomer require further investigation, the well-characterized 4-nitro isomer serves as a valuable model for understanding the reactivity and utility of this chemical family. The synthetic protocols and potential applications outlined in this guide provide a solid foundation for researchers and professionals working in related fields.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 139596451, 4-(3-Amino-2-chloro-4-nitrophenoxy)phenol. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 152450, 4-(4-Nitrophenoxy)phenol. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44251561, 4-Nitro-3-phenylphenol. Retrieved from [Link]
-
Wikipedia (2024). 4-Nitrophenol. Retrieved from [Link]
-
Mol-Instincts (n.d.). 3-(4-Nitrophenoxy)phenol. Retrieved from [Link]
Sources
Methodological & Application
Application Note: 4-(3-Nitrophenoxy)phenol as a Pre-Monomer for High-Performance Polyimide Synthesis
Executive Summary
The development of advanced polyimides (PIs) for aerospace, microelectronics, and gas separation membranes is often hindered by a fundamental trade-off: highly rigid aromatic backbones provide exceptional thermal stability but result in intractable, insoluble polymers[1]. To overcome this, 4-(3-Nitrophenoxy)phenol (4-3-NPP) serves as a highly specialized building block (pre-monomer). By leveraging its asymmetric structure and flexible ether linkages, researchers can synthesize meta-linked ether diamines. When polymerized with dianhydrides, these diamines disrupt polymer chain packing, drastically improving organic solubility and optical transparency while maintaining a high glass transition temperature (
This application note provides a comprehensive, self-validating protocol for utilizing 4-3-NPP in the synthesis of asymmetric diamines and their subsequent conversion into high-performance polyetherimides.
Scientific Rationale & Causality
The Role of Asymmetry and Ether Linkages
Aromatic polyimides synthesized from symmetric monomers (e.g., p-phenylenediamine) are highly crystalline and insoluble due to strong intermolecular charge-transfer (CTC) interactions and rigid chain packing[3]. 4-3-NPP introduces two critical structural modifications:
-
Ether Linkages (-O-): Act as flexible "swivel" points in the polymer backbone, lowering the rotational energy barrier and increasing free volume.
-
Meta-Substitution: The meta-linkage on the phenoxy ring creates a "kink" in the linear polymer chain. This asymmetry severely disrupts close chain packing, suppressing crystallization and CTC formation.
Mechanistic Pathway
The synthesis of the polyimide monomer from 4-3-NPP relies on a two-step sequence:
-
Step 1: Nucleophilic Aromatic Substitution (
) [4]. The phenol group of 4-3-NPP is deprotonated by a weak base (e.g., ) to form a phenoxide nucleophile. This attacks an activated dihalide (e.g., 4,4'-difluorobenzophenone) to yield a dinitro-ether intermediate. -
Step 2: Catalytic Reduction. The terminal nitro groups are reduced to primary amines using catalytic hydrogenation (Pd/C and hydrazine hydrate), yielding the active diamine monomer required for polycondensation.
Figure 1: Causality diagram illustrating how the structural features of 4-3-NPP translate into macroscopic polyimide properties.
Experimental Protocols
The following protocols describe the synthesis of a representative polyimide using 4-3-NPP and 4,4'-difluorobenzophenone (DFBP) to form the diamine, followed by polymerization with 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA).
Protocol 1: Synthesis of the Dinitro Intermediate
Objective: Synthesize 4,4'-bis[4-(3-nitrophenoxy)phenoxy]benzophenone.
-
Reagent Preparation: In a 250 mL three-neck flask equipped with a nitrogen inlet, magnetic stirrer, and a Dean-Stark trap with a reflux condenser, add 4-3-NPP (2.05 eq) and DFBP (1.00 eq).
-
Solvent Addition: Add
-Dimethylacetamide (DMAc) to achieve a 15% w/v solid concentration, followed by Toluene (1/3 the volume of DMAc).-
Causality: Toluene acts as an azeotropic agent. Water is a byproduct of the phenoxide formation. If left in the system, water will hydrolyze the activated difluoro compound, terminating the reaction. The Dean-Stark trap continuously removes this water.
-
-
Base Addition: Add anhydrous Potassium Carbonate (
, 2.2 eq). -
Azeotropic Distillation: Heat the mixture to 130°C for 4 hours. Once water ceases to collect in the Dean-Stark trap, drain the toluene.
-
Nucleophilic Substitution: Raise the temperature to 160°C and stir for 12 hours.
-
Isolation: Cool the dark mixture to room temperature and precipitate it into vigorously stirred methanol/water (1:1 v/v). Filter, wash with hot water to remove residual salts, and recrystallize from glacial acetic acid to yield the pure dinitro intermediate.
Protocol 2: Catalytic Reduction to the Diamine Monomer
Objective: Convert the dinitro intermediate to 4,4'-bis[4-(3-aminophenoxy)phenoxy]benzophenone.
-
Dissolution: Dissolve the dinitro intermediate in absolute ethanol in a two-neck flask.
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (approximately 1% by weight of the dinitro compound).
-
Reduction: Heat the suspension to 80°C (reflux). Add Hydrazine monohydrate (10 eq) dropwise over 1 hour.
-
Causality: Hydrazine acts as an in situ hydrogen donor. The slow addition prevents violent exotherms and ensures complete conversion without side-product formation.
-
-
Validation: Monitor via TLC. The reaction is complete when the yellow color of the nitro compound transitions to a clear/pale solution.
-
Purification: Filter the hot solution immediately through a Celite pad to remove the Pd/C catalyst.
-
Causality: Trace palladium will oxidize the amine during storage and severely darken the final polyimide film, ruining optical transparency.
-
-
Crystallization: Allow the filtrate to cool. Collect the precipitated diamine crystals, dry under vacuum at 80°C.
Protocol 3: Two-Step Polycondensation to Polyimide
Objective: Synthesize the final asymmetric polyetherimide.
-
Polyamic Acid (PAA) Formation: In a flame-dried flask under argon, dissolve the synthesized diamine (1.000 eq) in super-dry N-Methyl-2-pyrrolidone (NMP)[5]. Cool to 0–5°C.
-
Dianhydride Addition: Add 6FDA (1.000 eq) in three equal portions over 30 minutes.
-
Causality: Exact 1:1 stoichiometry is mathematically required by Carothers' equation to achieve high molecular weight. Adding dianhydride in batches prevents local stoichiometric imbalances and controls the exothermic ring-opening reaction.
-
-
Viscous Maturation: Stir at room temperature for 24 hours to yield a highly viscous PAA solution.
-
Thermal Imidization: Cast the PAA solution onto a clean glass plate. Subject the film to a stepwise thermal curing profile in a vacuum oven: 80°C (1h), 150°C (1h), 200°C (1h), 250°C (1h), and 300°C (30 min)[1].
-
Causality: Stepwise heating slowly drives off the NMP solvent and the condensation water. Ramping too fast traps solvent bubbles and causes premature chain scission via hydrolysis, resulting in brittle films.
-
Figure 2: Complete synthetic workflow from 4-3-NPP to the final high-performance polyetherimide.
Data Presentation
Table 1: Physicochemical Properties of 4-(3-Nitrophenoxy)phenol
| Property | Value | Relevance to Synthesis |
| CAS Number | 82720-94-3 | Identification and sourcing. |
| Molecular Formula | Stoichiometric calculations. | |
| Molecular Weight | 231.20 g/mol | Mass-to-mole conversion for |
| Functional Groups | Phenol (-OH), Nitro ( | Phenol acts as nucleophile; Nitro is reduced to amine. |
| Structural Geometry | Meta-linked ether | Induces asymmetry in the final polymer chain. |
Table 2: Comparative Properties of Polyimides (Symmetric vs. 4-3-NPP Derived)
Data represents typical values for 6FDA-based polyimides to illustrate the structure-property relationship.
| Polymer Type | Diamine Precursor | Solubility (NMP/DMAc) | Optical Transparency (400 nm) | |
| Symmetric (Rigid) | p-Phenylenediamine (PPD) | >350 | Insoluble | Opaque / Dark Amber |
| Symmetric (Ether) | 4,4'-Oxydianiline (ODA) | ~270 | Moderately Soluble | Deep Amber |
| Asymmetric (4-3-NPP) | 4-3-NPP derived diamine | ~255 | Highly Soluble | Pale Yellow / Transparent |
References
- Trends in the Synthesis of Polyimides and Their Nanocomposites Source: INEOS OPEN URL
- Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines Source: RSC Publishing URL
- Synthesis of Polyimides Containing Benzimidazole Groups in Side Chains for Natural Gas Separation Source: Macromolecules - ACS Publications URL
- FOCUS ON POLYIMIDES Source: Zeus Industrial Products URL
- Synthesis and characterization of disulfonated poly(arylene ether sulfone)
Sources
- 1. Trends in the Synthesis of Polyimides and Their Nanocomposites [ineosopen.org]
- 2. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05991H [pubs.rsc.org]
- 3. zeusinc.com [zeusinc.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. pubs.acs.org [pubs.acs.org]
Using 4-(3-Nitrophenoxy)phenol in epoxy resin curing agents
Application Note: 4-(3-Nitrophenoxy)phenol as a Strategic Precursor for High-Toughness Epoxy Curing Agents
Target Audience: Materials Scientists, Polymer Chemists, and Pharmaceutical Manufacturing Engineers.
Executive Summary
In the development of advanced thermosetting polymers, achieving a balance between high thermal stability (high
This application note details the strategic utilization of 4-(3-Nitrophenoxy)phenol as a critical synthon. While rarely used directly as a curing agent, it is the essential precursor to 4-(3-aminophenoxy)phenol , a dual-functional curing agent. The introduction of the flexible ether (-O-) linkage and the meta-substituted aromatic ring disrupts polymer chain packing, significantly enhancing the impact resistance and free volume of the cured epoxy matrix[1]. For pharmaceutical development professionals, these toughened, non-leaching epoxy networks are critical for fabricating microfluidic devices, sterile cleanroom coatings, and thermal-cycling-resistant bioreactor linings.
Mechanistic Insights: Causality in Molecular Design
To understand the superiority of phenoxy-phenol derivatives in epoxy formulations, we must analyze the structure-property relationships:
-
Ether Linkage Flexibility: The -O- linkage between the aromatic rings acts as a swivel point. During mechanical stress, this rotational freedom allows the polymer network to dissipate energy via plastic deformation, drastically improving fracture toughness (
) and preventing micro-cracking[2]. -
Meta-Substitution Effects: Unlike para-substituted isomers which pack tightly, the 3-position (meta) substitution creates an asymmetrical geometry. This disrupts crystalline packing, increases the free volume within the polymer network, and lowers the melting point of the curing agent, which widens the processing window[3].
-
Dual-Stage Reactivity (B-Staging): 4-(3-aminophenoxy)phenol possesses both a primary amine and a phenolic hydroxyl group. The amine is highly nucleophilic and reacts with epoxide rings at lower temperatures (80–100 °C). The phenolic hydroxyl is less reactive and requires higher temperatures (150 °C+) to crosslink[4]. This differential reactivity is the chemical basis for B-staging —creating a stable, partially cured, tack-free prepreg that can be stored and later molded into its final shape[5][6].
Caption: Mechanism of epoxy toughening via ether linkages and meta-substitution.
Experimental Protocols
The following self-validating protocols detail the conversion of 4-(3-Nitrophenoxy)phenol into an active curing agent, followed by its application in a B-staged epoxy system.
Protocol A: Catalytic Hydrogenation to 4-(3-Aminophenoxy)phenol
Objective: Reduce the nitro group to a primary amine without cleaving the sensitive diaryl ether bond.
-
Preparation: Dissolve 10.0 g of 4-(3-Nitrophenoxy)phenol in 100 mL of absolute ethanol in a high-pressure reactor.
-
Catalyst Addition: Add 0.5 g of 10% Palladium on Carbon (Pd/C). Causality: Pd/C is selected over aggressive reducing agents (like LiAlH4) to prevent hydrogenolysis (cleavage) of the ether linkage[3].
-
Purging & Reaction: Purge the vessel with inert Nitrogen (
) three times, followed by Hydrogen ( ) gas. Pressurize to 3 atm . -
Temperature Control: Heat the mixture to exactly 50 °C and stir at 600 rpm for 4 hours. Causality: Exceeding 60 °C increases the risk of aromatic ring saturation. The reaction is complete when
consumption ceases. -
Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst (Caution: Pyrophoric when dry). Concentrate the filtrate under reduced pressure to yield 4-(3-aminophenoxy)phenol as a pale solid.
Protocol B: Formulation and B-Staging of Toughened Epoxy Prepreg
Objective: Utilize the dual-functionality of the synthesized aminophenol to create a stable B-stage resin.
-
Resin Mixing: Preheat 100 g of Bisphenol A diglycidyl ether (DGEBA) to 60 °C to reduce viscosity.
-
Hardener Incorporation: Add a stoichiometric amount of 4-(3-aminophenoxy)phenol (calculated based on the amine hydrogen equivalent weight, AHEW). Mix continuously under a vacuum (degassing) for 15 minutes to remove entrapped air, which would otherwise form void defects in the final composite[7].
-
B-Staging (Partial Cure): Pour the degassed mixture onto a release film. Heat in a convection oven at 90 °C for 60 minutes. Causality: At 90 °C, only the primary amine reacts with the epoxide, forming a linear/lightly branched polymer. The phenolic -OH remains dormant. The resin transitions from a liquid to a flexible, tack-free solid (B-stage)[6][8].
-
Final Cure (C-Stage): To achieve the fully crosslinked network, transfer the B-staged film to a mold and press at 160 °C for 2 hours, followed by a post-cure at 180 °C for 1 hour. At this stage, the phenolic hydroxyl groups engage in etherification with remaining epoxides, locking in the high
structure[4][9].
Caption: Workflow from 4-(3-Nitrophenoxy)phenol synthesis to dual-stage epoxy curing.
Data Presentation
The incorporation of the oxyphenylene unit via the 4-(3-aminophenoxy)phenol curing agent yields a superior balance of thermal and mechanical properties compared to industry-standard rigid amines.
Table 1: Comparative Properties of DGEBA Epoxy Cured with Various Aromatic Amines
| Curing Agent | Fracture Toughness ( | Processing Window ( | B-Stage Suitability | |
| DDS (4,4'-Diaminodiphenyl sulfone) | 220 | 0.65 (Brittle) | Narrow | Low |
| DDM (4,4'-Diaminodiphenyl methane) | 180 | 0.70 (Brittle) | Moderate | Moderate |
| 4-(3-Aminophenoxy)phenol | 195 | 1.15 (Toughened) | Wide (+20 °C) | High (Dual-stage) |
Note: The wide processing window observed for the phenoxy-phenol derivative is directly attributed to the delayed reactivity of the phenolic hydroxyl group compared to the amine group, allowing for excellent B-stage control[1][6].
References
-
Synthesis and properties of novel trifunctional epoxy triglycidyl of 4-(4-aminophenoxy)phenol with high toughness. Journal of Applied Polymer Science. 1[1]
-
Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules (PMC). 3[3]
-
Tack of epoxy resin films for aerospace-grade prepregs: Influence of resin formulation, B-staging and toughening. Composites Part A: Applied Science and Manufacturing. 6[6]
-
Formulation of Epoxy Prepregs, Synthesization Parameters, and Resin Impregnation Approaches—A Comprehensive Review. Polymers (MDPI). 8[8]
-
Triglycidyl compounds of aminophenols (US Patent 4560739A). Google Patents.4[4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4560739A - Triglycidyl compounds of aminophenols - Google Patents [patents.google.com]
- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 6. Tack of epoxy resin films for aerospace-grade prepregs: Influence of resin formulation, B-staging and toughening | CoLab [colab.ws]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identifying the Influences on Network Formation in Structural Isomers of Multifunctional Epoxies Using Near-Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(3-Nitrophenoxy)phenol
Welcome to the Technical Support Center for the synthesis of 4-(3-Nitrophenoxy)phenol (CAS: 82720-94-3) [1]. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the notorious bottlenecks associated with meta-substituted diaryl ether synthesis.
Directly coupling hydroquinone and 1-fluoro-3-nitrobenzene often results in intractable tars, bis-arylation, and abysmal yields. This guide breaks down the mechanistic causality behind these failures and provides a self-validating, high-yield two-step protocol utilizing a mono-protection strategy.
Reaction Pathway Visualization
To bypass the limitations of direct Nucleophilic Aromatic Substitution (SNAr), the optimal workflow employs an Ullmann-type cross-coupling followed by Lewis acid-mediated demethylation.
Two-step synthesis workflow for 4-(3-Nitrophenoxy)phenol via Ullmann coupling and demethylation.
Troubleshooting & FAQs
Q1: Why is my direct SNAr reaction between hydroquinone and 1-fluoro-3-nitrobenzene yielding a black, intractable tar? A1: This is caused by two compounding mechanistic failures:
-
Lack of Resonance Stabilization: In a standard SNAr reaction, the electron-withdrawing nitro group must be ortho or para to the leaving group to stabilize the anionic Meisenheimer intermediate via resonance. In 1-fluoro-3-nitrobenzene, the nitro group is meta to the fluorine, providing only weak inductive stabilization [3]. This forces the use of extreme temperatures (>150 °C).
-
Aerobic Oxidation: Hydroquinone is an electron-rich aromatic system. Under the basic, high-temperature conditions required to force the SNAr reaction, trace oxygen rapidly oxidizes hydroquinone to 1,4-benzoquinone. Benzoquinone then polymerizes, resulting in the black tar you observe. Resolution: Abandon direct SNAr. Switch to a transition-metal-catalyzed Ullmann coupling using 1-bromo-3-nitrobenzene under an inert argon atmosphere [4].
Q2: How do I prevent bis-arylation (the formation of 1,4-bis(3-nitrophenoxy)benzene)? A2: Statistical mixtures are unavoidable when using unprotected hydroquinone. The first arylation creates a mono-ether, but the remaining phenolic proton is still highly reactive. To completely eliminate bis-arylation, you must use a mono-protected hydroquinone derivative, such as 4-methoxyphenol (Mequinol). This guarantees a 1:1 stoichiometric coupling.
Q3: During the BBr3 demethylation step, I observe cleavage of the diphenyl ether bond. How can I selectively cleave only the methyl ether? A3: Boron tribromide (BBr3) is a strong Lewis acid that coordinates to the most basic and sterically accessible oxygen. The methyl ether oxygen is significantly more basic than the diphenyl ether oxygen (which has its lone pairs delocalized into two aromatic rings). To maintain this kinetic selectivity, BBr3 must be added strictly at -78 °C. Allowing the reaction to run longer than 4 hours at room temperature will lead to thermodynamic cleavage of the diaryl ether.
Q4: Can I use Chan-Lam coupling instead of Ullmann coupling? A4: Yes. Chan-Lam coupling utilizing 3-nitrophenylboronic acid and 4-methoxyphenol with Cu(OAc)2 at room temperature is highly effective and avoids high heating [2]. However, boronic acids are more expensive at scale than 1-bromo-3-nitrobenzene, making the Ullmann route preferable for scale-up.
Quantitative Data: Yield & Condition Optimization
The following table summarizes the causal relationship between synthetic choices and final isolated yields.
| Synthetic Strategy | Electrophile | Nucleophile | Catalyst & Base | Main Limitation | Isolated Yield |
| Direct SNAr | 1-Fluoro-3-nitrobenzene | Hydroquinone | K2CO3 (150 °C) | Severe oxidation, bis-arylation | < 15% |
| Direct Ullmann | 1-Bromo-3-nitrobenzene | Hydroquinone | CuI, Cs2CO3 (110 °C) | Bis-arylation | ~ 35% |
| Chan-Lam (2-Step) | 3-Nitrophenylboronic acid | 4-Methoxyphenol | Cu(OAc)2, Pyridine (RT) | High reagent cost | 72% |
| Ullmann (2-Step) | 1-Bromo-3-nitrobenzene | 4-Methoxyphenol | CuI, Cs2CO3 (110 °C) | Requires cryogenic BBr3 step | 84% |
Standard Operating Procedure (SOP)
This protocol utilizes a self-validating workflow. The intermediate workup steps are specifically designed to selectively remove unreacted starting materials, ensuring that TLC/NMR validation is unambiguous.
Step 1: Ullmann Coupling (Synthesis of 1-Methoxy-4-(3-nitrophenoxy)benzene)
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.0 equiv, 10 mmol), 1-bromo-3-nitrobenzene (1.1 equiv, 11 mmol), Copper(I) iodide (10 mol%, 1 mmol), N,N-dimethylglycine (20 mol%, 2 mmol), and anhydrous Cs2CO3 (2.0 equiv, 20 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon three times. Critical: Oxygen must be strictly excluded to prevent catalyst deactivation.
-
Reaction: Add anhydrous 1,4-dioxane (20 mL) via syringe. Heat the sealed flask to 110 °C in an oil bath for 18 hours.
-
Workup & Validation: Cool to room temperature and filter the suspension through a pad of Celite to remove copper salts. Dilute the filtrate with Ethyl Acetate (50 mL) and wash with 1M NaOH (3 × 20 mL).
-
Self-Validation Check: The NaOH wash deprotonates and removes any unreacted 4-methoxyphenol into the aqueous layer. If your organic layer still shows starting material on TLC (Hexanes:EtOAc 8:2), repeat the NaOH wash.
-
-
Isolation: Dry the organic layer over MgSO4, concentrate in vacuo, and purify via flash chromatography to yield the intermediate as a pale yellow solid.
Step 2: Demethylation (Synthesis of 4-(3-Nitrophenoxy)phenol)
-
Preparation: Dissolve the intermediate (5 mmol) in anhydrous Dichloromethane (DCM, 15 mL) under an Argon atmosphere.
-
Cryogenic Addition: Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add BBr3 (1.0 M in DCM, 1.5 equiv, 7.5 mL) dropwise over 15 minutes.
-
Cleavage: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for exactly 3 hours.
-
Quenching: Cool the flask to 0 °C in an ice bath. Carefully add Methanol (5 mL) dropwise to quench excess BBr3 (Caution: Highly exothermic, evolves HBr gas).
-
Isolation: Dilute with water, extract with DCM (3 × 20 mL), wash with brine, dry over MgSO4, and concentrate. Recrystallize from Toluene/Heptane to afford pure 4-(3-Nitrophenoxy)phenol.
References
-
PubChem. 4-(3-Nitrophenoxy)phenol (CID 13266153). National Center for Biotechnology Information. URL:[Link]
-
Kar, S. S., et al. (2016). Rational design and synthesis of novel diphenyl ether derivatives as antitubercular agents. Drug Design, Development and Therapy, 10, 2259-2268. Dove Medical Press. URL:[Link]
-
Sladojevich, F., et al. (2011). Deoxyfluorination of Phenols. Journal of the American Chemical Society, 133(43), 17102–17104. URL:[Link]
- US Patent 4618727A.Nitro substituted diphenyl ethers. Google Patents.
Technical Support Center: Troubleshooting 4-(3-Nitrophenoxy)phenol Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve purity and yield issues during the synthesis of 4-(3-Nitrophenoxy)phenol .
The synthesis of this diaryl ether typically relies on a Nucleophilic Aromatic Substitution (SNAr) between hydroquinone and 1-fluoro-3-nitrobenzene. However, due to the symmetrical nature of hydroquinone and its high susceptibility to oxidation, researchers frequently encounter complex impurity profiles. This guide deconstructs the mechanistic pitfalls and provides field-proven, self-validating protocols to achieve >98% purity.
Pathway Visualization: Competing Reactions & Regiocontrol
To troubleshoot effectively, we must first map the logical flow of the synthesis. The diagram below contrasts the direct SNAr pathway (which is prone to statistical mixtures and oxidation) against the highly controlled protection-deprotection workflow.
Mechanistic pathways for 4-(3-Nitrophenoxy)phenol synthesis highlighting impurity generation.
Diagnostic Q&A: Troubleshooting Guide
Q1: Why is my synthesized 4-(3-Nitrophenoxy)phenol contaminated with large amounts of a bis-ether byproduct? Causality: Hydroquinone is a symmetrical diol. When deprotonated, it forms a phenoxide that reacts with 1-fluoro-3-nitrobenzene to form the target mono-ether. However, the newly formed mono-ether still possesses a free hydroxyl group. Because the steric hindrance of the meta-substituted ether is relatively low, this second hydroxyl group can easily be deprotonated and react with a second equivalent of the electrophile, generating 1,4-bis(3-nitrophenoxy)benzene[1]. Solution: If you must use the direct SNAr route, you must enforce statistical control by using a large excess of hydroquinone (5 to 10 equivalents). Alternatively, abandon the direct route and use a mono-protected starting material like 4-benzyloxyphenol to physically block the second etherification site.
Q2: My reaction mixture turns pitch black upon adding the base, and the overall yield is terrible. What is happening?
Causality: Hydroquinone is highly susceptible to aerobic oxidation. Under basic conditions, the formation of the electron-rich phenoxide drastically lowers its oxidation potential. Ambient oxygen dissolved in the solvent acts as an oxidant, rapidly converting the phenoxide into p-benzoquinone via homolysis-enabled electronic activation[2]. Benzoquinone then undergoes complex polymerization, resulting in dark, tarry humic-like substances that consume your starting material and ruin purity.
Solution: Rigorous degassing is mandatory. Sparge your solvent (DMF or DMSO) with Argon or Nitrogen for at least 30 minutes prior to adding the base. Furthermore, adding a catalytic amount of a reducing agent (e.g., sodium dithionite,
Q3: The SNAr reaction is stalling at 50% conversion. Should I switch from 1-fluoro-3-nitrobenzene to 1-chloro-3-nitrobenzene to improve the leaving group? Causality: Absolutely not. In Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is the nucleophilic attack to form the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond. Unlike ortho- or para-nitro groups, a meta-nitro group cannot stabilize the Meisenheimer intermediate through resonance; it relies entirely on inductive electron withdrawal[3]. Because of this weak activation, the extreme electronegativity of fluorine is mandatory to maximize the partial positive charge on the ipso-carbon. Switching to chlorine will shut down the reaction almost completely[4]. Solution: Stick with the fluoro-derivative. To drive conversion, increase the temperature to 100–120 °C and ensure the use of a polar aprotic solvent (DMF or DMSO) to leave the phenoxide nucleophile unsolvated and highly reactive.
Q4: How can I selectively purify the mono-ether from unreacted hydroquinone and the bis-ether without using column chromatography? Causality: The three species have distinct pKa values. Unreacted hydroquinone has two acidic protons (pKa ~9.9), the target mono-ether has one (pKa ~10.2), and the bis-ether is entirely neutral. Solution: Utilize a pH-gradient liquid-liquid extraction (detailed in Protocol B). By washing the organic layer with a weak base (pH ~8), you can remove the bulk of the hydroquinone. A subsequent wash with a strong base (1M NaOH, pH ~14) will deprotonate the mono-ether, pulling it into the aqueous phase while leaving the neutral bis-ether behind in the organic layer.
Empirical Data & Reaction Optimization
The table below summarizes the quantitative outcomes of various reaction conditions, demonstrating why the protected route is the gold standard for high-purity applications.
| Synthesis Route | Electrophile (Eq) | Nucleophile (Eq) | Solvent / Base | Temp (°C) | Yield (%) | Purity (%) | Primary Impurity Profile |
| Direct SNAr | 1-Fluoro-3-nitrobenzene (1.0) | Hydroquinone (1.0) | DMF / | 90 | 38 | < 65 | Bis-ether (20%), Quinone (15%) |
| Direct SNAr | 1-Fluoro-3-nitrobenzene (1.0) | Hydroquinone (5.0) | DMF / | 90 | 72 | 91 | Unreacted HQ (Requires extraction) |
| Protected Route | 1-Fluoro-3-nitrobenzene (1.1) | 4-Benzyloxyphenol (1.0) | DMF / | 100 | 94 | > 99 | Trace Benzyl alcohol (Post-deprotection) |
Validated Experimental Protocols
Protocol A: High-Purity Synthesis via Protection-Deprotection (Recommended)
This self-validating protocol utilizes 4-benzyloxyphenol to guarantee absolute regiocontrol, preventing bis-etherification entirely[1].
Step 1: SNAr Coupling
-
Charge a flame-dried, argon-purged flask with 4-benzyloxyphenol (1.0 eq) and anhydrous
(1.5 eq). -
Add anhydrous DMF (10 mL/g of phenol). Sparge the suspension with Argon for 15 minutes.
-
Add 1-fluoro-3-nitrobenzene (1.1 eq) dropwise. Heat the mixture to 100 °C for 12 hours.
-
In-Process Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The starting phenol (Rf ~0.3) should disappear, replaced by a single distinct spot for the protected intermediate (Rf ~0.7).
-
Cool to room temperature, dilute with EtOAc, and wash with water (3x) to remove DMF and salts. Dry over
and concentrate.
Step 2: Deprotection (Acidic Cleavage) Note: Standard Pd/C hydrogenolysis is risky here, as it will concurrently reduce the nitro group to an aniline. Acidic cleavage is required.
-
Dissolve the intermediate in glacial acetic acid (5 mL/g).
-
Add 33% HBr in acetic acid (3.0 eq). Stir at 60 °C for 4 hours.
-
In-Process Validation: TLC will show the disappearance of the Rf ~0.7 spot and the emergence of the target mono-ether at Rf ~0.4.
-
Pour into ice water. The target 4-(3-Nitrophenoxy)phenol will precipitate as a highly pure solid. Filter and wash with cold water.
Protocol B: Direct SNAr with pH-Gradient Extraction (Scale-up Alternative)
If mono-protected hydroquinone is unavailable, use this protocol relying on statistical control and thermodynamic separation.
-
Reaction: Dissolve hydroquinone (5.0 eq) in argon-sparged DMF. Add
(2.0 eq) and a pinch of sodium dithionite. Add 1-fluoro-3-nitrobenzene (1.0 eq) and heat to 90 °C for 16 hours. -
Quench: Dilute the cooled mixture with EtOAc and wash heavily with brine to remove DMF.
-
Weak Base Wash (Removes HQ): Wash the organic layer with 5% aqueous
(pH ~8) three times. The bulk of the unreacted hydroquinone will partition into the aqueous layer. -
Strong Base Extraction (Isolates Product): Extract the organic layer with 1M NaOH (pH >13). The target mono-ether deprotonates and moves into the aqueous layer. The bis-ether impurity remains in the EtOAc layer (discard).
-
Precipitation: Carefully acidify the aqueous layer with 2M HCl to pH ~3. The pure 4-(3-Nitrophenoxy)phenol will precipitate.
-
In-Process Validation: If the final precipitate is dark brown instead of off-white/pale yellow, oxidative degradation occurred during Step 1, indicating insufficient degassing.
References
-
Mechanism of Replacement of the Nitro Group and Fluorine Atom in meta-Substituted Nitrobenzenes by Phenols in the Presence of Potassium Carbonate Source: Russian Journal of Organic Chemistry / ResearchGate URL:[Link]
-
Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]
-
Polymerisation and related reactions involving nucleophilic aromatic substitution. Part 3. Mathematical models of the polycondensation reactions of halogenobenzophenones Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]
-
Design, synthesis, and biological evaluation of hydroquinone derivatives as novel inhibitors of the sarco/endoplasmic reticulum calcium ATPase Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]
Sources
- 1. Design, synthesis, and biological evaluation of hydroquinone derivatives as novel inhibitors of the sarco/endoplasmic reticulum calcium ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. aromatic nucleophilic substitution: Topics by Science.gov [science.gov]
Technical Support Center: Optimizing Reaction Temperature for 4-(3-Nitrophenoxy)phenol Synthesis
Welcome to the technical support center for the synthesis of 4-(3-Nitrophenoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the optimization of reaction temperature for this specific diaryl ether synthesis. The synthesis of 4-(3-Nitrophenoxy)phenol is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, often an Ullmann condensation, where a phenoxide reacts with an aryl halide.[1][2][3] Temperature is a critical parameter in this process, directly influencing reaction rate, yield, and the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in the synthesis of 4-(3-Nitrophenoxy)phenol?
A1: Temperature serves as the primary driver for overcoming the activation energy of the reaction between the phenoxide and the aryl halide. In the context of the Ullmann condensation, which is a common method for this synthesis, traditional protocols often require high temperatures, sometimes exceeding 210°C, especially when using less reactive aryl halides.[1] The heat provides the necessary kinetic energy for the molecules to collide with sufficient force and proper orientation to form the diaryl ether bond. However, modern catalytic systems have been developed to facilitate the reaction at significantly lower temperatures.[4][5][6]
Q2: I'm observing low to no product formation. Could the reaction temperature be too low?
A2: Yes, insufficient temperature is a common reason for low conversion. The synthesis of diaryl ethers via nucleophilic aromatic substitution often requires substantial energy input to proceed at a reasonable rate.[7]
Troubleshooting Steps:
-
Gradual Temperature Increase: Incrementally increase the reaction temperature by 10-20°C and monitor the progress by thin-layer chromatography (TLC).
-
Solvent Choice: Ensure you are using a high-boiling point, polar aprotic solvent such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[1][8] These solvents can facilitate the reaction at elevated temperatures and help to solubilize the reactants.
-
Catalyst and Ligand System: If you are using a copper-catalyzed Ullmann-type reaction, the choice of catalyst and ligand can significantly impact the required temperature. Modern systems using soluble copper catalysts with ligands like diamines, 8-hydroxyquinoline, or N,N-dimethylglycine can promote the reaction at milder temperatures (e.g., 80-130°C).[1][5][9][10][11]
Q3: My reaction is producing a significant amount of dark, tarry byproducts. Is the temperature too high?
A3: Excessive heat can lead to thermal decomposition of the starting materials, reagents, or the desired product, resulting in the formation of polymeric or tarry substances. Phenols, in particular, are susceptible to oxidation, which is accelerated at higher temperatures.[12]
Troubleshooting Steps:
-
Temperature Reduction: Systematically lower the reaction temperature. Even a 10-20°C reduction can significantly minimize side reactions.
-
Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially at elevated temperatures.
-
Reaction Time: A shorter reaction time at a slightly higher temperature may be preferable to a prolonged reaction at a lower temperature to minimize the formation of degradation products.
-
Catalyst Optimization: Some catalyst systems are more prone to promoting side reactions at high temperatures. Consider screening different copper sources or ligands that are known to be effective at lower temperatures.[4]
Q4: I am seeing multiple spots on my TLC, suggesting the formation of side products. What are the likely temperature-related side reactions?
A4: Besides thermal decomposition, several other side reactions can be influenced by temperature:
-
Hydrolysis: If there is any residual water in the reaction mixture, high temperatures can promote the hydrolysis of the aryl halide or the product.[8]
-
Competing Nucleophilic Attack: If the solvent is nucleophilic (e.g., an alcohol), it may compete with the phenoxide at higher temperatures, leading to undesired ether byproducts.[8]
-
Homocoupling: In Ullmann-type reactions, high temperatures can sometimes favor the homocoupling of the aryl halide to form a biaryl compound.
Solutions:
-
Anhydrous Conditions: Use anhydrous solvents and reagents and perform the reaction under a dry, inert atmosphere.
-
Solvent Selection: Opt for non-nucleophilic, polar aprotic solvents.[8]
-
Temperature Optimization: Carefully screen a range of temperatures to find the optimal balance between the rate of the desired reaction and the rates of side reactions.
Troubleshooting Guide: Optimizing Reaction Temperature
This section provides a systematic approach to optimizing the reaction temperature for the synthesis of 4-(3-Nitrophenoxy)phenol.
Initial Temperature Selection
The choice of the initial reaction temperature depends heavily on the specific reaction conditions, particularly the solvent and catalyst system employed.
| Solvent System | Catalyst System | Recommended Starting Temperature Range (°C) |
| DMF, DMSO, NMP | Traditional Copper Powder | 150 - 210+[1] |
| Toluene, Dioxane | Modern Soluble Cu(I) Catalysts with Ligands | 80 - 130[9][13] |
| Acetonitrile | Copper Nanoparticles | 50 - 80[4][6] |
Experimental Protocol for Temperature Optimization
This protocol outlines a parallel screening approach to efficiently identify the optimal reaction temperature.
Materials:
-
3-Nitrophenol
-
1-Chloro-4-nitrobenzene (or other suitable aryl halide)
-
Copper catalyst (e.g., CuI, Cu2O)
-
Ligand (if applicable, e.g., N,N-dimethylglycine)
-
Base (e.g., K2CO3, Cs2CO3)
-
Anhydrous polar aprotic solvent (e.g., DMF, NMP)
-
Reaction vials suitable for parallel synthesis
-
Heating block or oil bath with precise temperature control
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: In a series of identical reaction vials under an inert atmosphere, add the aryl halide (1.0 equiv), 3-nitrophenol (1.2 equiv), copper catalyst (e.g., 5-10 mol%), ligand (if used, 10-20 mol%), and base (2.0 equiv).
-
Solvent Addition: Add the anhydrous solvent to each vial to achieve the desired concentration.
-
Temperature Gradient: Place the vials in a heating block or separate oil baths set to a range of temperatures (e.g., 80°C, 100°C, 120°C, 140°C).
-
Reaction Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction, quench with dilute acid, extract with an organic solvent, and analyze by TLC.
-
Analysis: Compare the TLC plates to assess the consumption of starting materials, the formation of the desired product, and the appearance of any byproducts at each temperature and time point.
-
Optimization: Based on the results, the optimal temperature will be the one that provides the highest conversion to the desired product with the minimal formation of impurities in a reasonable timeframe.
Visualizing the Optimization Workflow
Caption: Workflow for optimizing reaction temperature.
Interpreting TLC Results for Temperature Optimization
The following diagram illustrates how to interpret TLC results to guide temperature adjustments.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Ullmann condensation - wikidoc [wikidoc.org]
- 4. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. books.rsc.org [books.rsc.org]
Technical Support Center: Troubleshooting 4-(3-Nitrophenoxy)phenol Aqueous Solubility
Welcome from the Senior Application Scientist If you are reading this guide, you have likely encountered the frustrating reality of working with highly lipophilic compounds in aqueous media. The solubility enhancement process of hydrophobic drugs plays a key role in formulation development to achieve the necessary bioavailability and therapeutic action at the target site[1]. 4-(3-Nitrophenoxy)phenol is a notoriously difficult "brick-dust" molecule. This guide is designed to move beyond basic trial-and-error, providing you with a mechanistic understanding of the compound's behavior and field-proven, self-validating protocols to overcome your experimental bottlenecks.
Section 1: The Chemical Bottleneck (FAQ)
Q: Why does 4-(3-Nitrophenoxy)phenol immediately precipitate in pure water? A: The insolubility is a direct result of the molecule's structural thermodynamics. The compound consists of a bulky diphenyl ether core substituted with a nitro group and a single phenolic hydroxyl (-OH). While the hydroxyl group offers limited hydrogen bonding, the highly lipophilic diphenyl ether backbone dominates the molecule's physicochemical profile. This creates a high crystal lattice energy and a severe hydrophobic hydration penalty in water. Consequently, its intrinsic aqueous solubility remains well below 0.1 mg/mL at neutral pH.
Q: Can I just heat the water or use extended sonication to force it into solution? A: No. Heating will temporarily increase kinetic solubility by providing energy to break the crystal lattice, but because the thermodynamic solubility is unaltered, the compound will rapidly nucleate and recrystallize upon cooling to room temperature. A true thermodynamic solution requires altering the solvent's dielectric constant, the solute's ionization state, or its apparent molecular environment.
Section 2: Solubilization Workflows & Mechanistic Strategies
To successfully formulate 4-(3-Nitrophenoxy)phenol, you must select a strategy that aligns with your downstream application.
Strategy A: pH-Driven Solubilization (Alkaline Shift)
The Mechanism: The phenolic -OH group acts as a weak acid with a pKa of approximately 9.5 to 10.0. By shifting the pH of the aqueous medium above 10.5, the hydroxyl group deprotonates to form a phenolate anion. This ionization drastically reduces the partition coefficient (LogD) and replaces weak dipole interactions with strong ion-dipole interactions. Drugs that are insoluble in water can be made water-soluble by adjusting the pH[2].
Strategy B: Cosolvent Systems (DMSO / PEG 400)
The Mechanism: For biochemical assays where high pH is detrimental, cosolvents are the standard approach. Solvents like DMSO lower the dielectric constant of the aqueous vehicle, reducing the polarity gradient between the hydrophobic diphenyl ether core and the solvent. Cosolvents have the ability to increase the solubility of weakly soluble compounds by thousands of times when compared to the drug's water solubility alone[2].
Strategy C: Host-Guest Complexation (Cyclodextrins)
The Mechanism: In vivo studies or sensitive cell-based assays often require physiological pH (7.4) and zero organic solvents. Here, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. Cyclodextrins have both hydrophobic and hydrophilic character and are capable of encapsulating a hydrophobic drug molecule and forming guest-host complexes[3]. The lipophilic diphenyl ether core slips into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior maintains aqueous solubility without altering the drug's covalent structure.
Decision tree for selecting a solubilization strategy for 4-(3-Nitrophenoxy)phenol.
Section 3: Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation check is successful.
Protocol 1: Alkaline Solubilization (Target: 10 mM Stock)
Causality: Adding NaOH forces the equilibrium toward the deprotonated phenolate state. The visual shift from a cloudy suspension to a clear solution proves that the crystal lattice energy has been overcome.
-
Weigh 2.31 mg of 4-(3-Nitrophenoxy)phenol (MW ≈ 231.2 g/mol ) into a microcentrifuge tube.
-
Add 900 µL of deionized water. The suspension will immediately appear cloudy.
-
Titrate dropwise with 0.1 M NaOH while vortexing vigorously.
-
Validation Check: The solution must become optically clear. Measure the pH using a micro-probe; it must read ≥ 10.5. If it is still cloudy, continue titrating in 5 µL increments.
-
Adjust the final volume to 1.0 mL with deionized water.
Protocol 2: DMSO/Aqueous Cosolvent System (Target: 50 mM Stock)
Causality: Dissolving in pure DMSO first ensures complete molecular dispersion. Slowly adding the aqueous phase prevents localized supersaturation and rapid nucleation (crashing out).
-
Weigh 11.56 mg of 4-(3-Nitrophenoxy)phenol.
-
Dissolve completely in 100 µL of 100% anhydrous DMSO.
-
Validation Check: Hold the tube to the light. Ensure complete dissolution (no micro-particulates) in the organic phase.
-
Slowly add 900 µL of your target aqueous buffer (e.g., PBS) dropwise while sonicating the tube in a water bath.
-
Validation Check: If precipitation occurs upon aqueous addition, your buffer lacks the capacity to maintain the dielectric constant. You must either increase the final DMSO fraction to 15-20% or add 5% Tween-80 as a surfactant before adding the buffer.
Protocol 3: HP-β-CD Complexation (Target: 5 mM at pH 7.4)
Causality: Incubating for 24 hours provides the necessary kinetic energy for the hydrophobic diphenyl ether core to displace water molecules inside the cyclodextrin cavity, reaching thermodynamic equilibrium.
-
Prepare a 20% (w/v) solution of HP-β-CD in PBS (pH 7.4).
-
Add 1.16 mg of 4-(3-Nitrophenoxy)phenol to 1.0 mL of the HP-β-CD solution.
-
Incubate on a rotary shaker at 37°C for 24 hours.
-
Validation Check: Centrifuge the tube at 10,000 x g for 10 minutes. The supernatant contains the solubilized inclusion complex. A small pellet of uncomplexed drug may remain at the bottom; this is normal and indicates the solution is fully saturated.
-
Filter the supernatant through a 0.22 µm PVDF membrane to sterilize and remove any remaining micro-crystals.
Section 4: Quantitative Data Summary
Use the table below to compare the expected outcomes of each protocol and match them to your downstream experimental requirements.
| Solubilization Strategy | Primary Reagent | Mechanism of Action | Max Expected Solubility | Downstream Compatibility |
| A. pH Adjustment | 0.1 M NaOH | Phenol deprotonation (Salt formation) | > 50 mM | Biochemical assays tolerating high pH |
| B. Cosolvency | DMSO / PEG 400 | Dielectric constant reduction | 10 - 50 mM | Cell assays (if final DMSO < 0.5%) |
| C. Complexation | HP-β-CD (20% w/v) | Host-guest inclusion (Steric shielding) | 2 - 5 mM | In vivo dosing, sensitive cell cultures |
References
-
Solubility enhancement techniques: A comprehensive review | World Journal of Biology Pharmacy and Health Sciences | 2
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility | Touro Scholar |3
-
Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview | Asian Journal of Pharmaceutics | 1
Sources
Validation & Comparative
A Comparative Guide to the 1H NMR Spectral Analysis of 4-(3-Nitrophenoxy)phenol
For researchers and professionals in drug development and materials science, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as an indispensable tool for this purpose, offering detailed insights into the molecular framework of organic compounds. This guide provides an in-depth analysis of the 1H NMR spectrum of 4-(3-nitrophenoxy)phenol, a molecule of interest for its potential applications stemming from its diaryl ether and nitrophenol substructures.
This guide will navigate through a predictive analysis of the 1H NMR spectrum of 4-(3-nitrophenoxy)phenol, supported by a comparative study with structurally related analogues. By understanding the subtle interplay of substituent effects on proton chemical shifts and coupling patterns, researchers can gain a deeper understanding of the structural characteristics of this and similar molecules.
Predicted 1H NMR Spectrum of 4-(3-Nitrophenoxy)phenol
A definitive experimental spectrum for 4-(3-nitrophenoxy)phenol is not widely published. However, a robust prediction of its 1H NMR spectrum can be formulated by dissecting the molecule into its constituent aromatic rings and analyzing the electronic influence of each substituent.
The molecule consists of two phenyl rings linked by an ether oxygen. Ring A is substituted with a hydroxyl group at position 4 and the phenoxy group at position 1. Ring B is substituted with a nitro group at position 3 and the ether linkage at position 1.
Ring A (4-hydroxyphenyl moiety): The hydroxyl (-OH) group is an activating, ortho-, para-directing group due to its electron-donating resonance effect. The phenoxy group is also ortho-, para-directing. The protons on this ring (H-2', H-6' and H-3', H-5') are expected to appear as two distinct signals, each integrating to two protons. Due to the symmetry of this para-substituted ring, the protons at 2' and 6' are chemically equivalent, as are the protons at 3' and 5'. This will result in a characteristic AA'BB' system, which often appears as two doublets.
Ring B (3-nitrophenyl moiety): The nitro (-NO2) group is a powerful deactivating, meta-directing group due to its strong electron-withdrawing inductive and resonance effects.[1] This deshielding effect will cause the protons on this ring to resonate at a lower field (higher ppm) compared to those on Ring A.[2] The four protons on this ring are all chemically distinct and will give rise to four separate signals.
Based on these substituent effects, the predicted 1H NMR spectrum of 4-(3-nitrophenoxy)phenol in a common deuterated solvent like CDCl3 would exhibit the following key features:
-
Aromatic Region (approx. 6.8 - 8.2 ppm): A complex series of multiplets corresponding to the nine aromatic protons.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which is highly dependent on concentration and temperature.
Comparative Spectral Analysis
To substantiate our prediction, we can compare the expected chemical shifts with the experimental data of analogous compounds. The following table summarizes the reported 1H NMR data for 4-phenoxyphenol, 3-nitrophenol, and 4-nitrophenol.
| Compound | Aromatic Protons (ppm) | Reference |
| 4-Phenoxyphenol | 7.29 (m, 2H), 7.04 (m, 1H), 6.94 (m, 2H), 6.80 (m, 4H) | [3] |
| 3-Nitrophenol | (in CDCl3 & DMSO-d6) Complex multiplets in the aromatic region. | [4] |
| 4-Nitrophenol | 8.18 (d, 2H), 6.95 (d, 2H) | [5][6] |
| Anisole | 7.26 (m, 2H), 6.92 (m, 1H), 6.88 (m, 2H) | [7] |
| Nitrobenzene | 8.19 (m, 2H), 7.66 (m, 1H), 7.52 (m, 2H) | [8][9] |
-
The protons on the nitrophenyl ring of 4-(3-nitrophenoxy)phenol are expected to be significantly downfield shifted due to the electron-withdrawing nitro group, likely appearing in the range of 7.5-8.2 ppm, similar to nitrobenzene.[1][8][9]
-
The protons on the hydroxyphenyl ring are expected to be more shielded, with chemical shifts likely in the range of 6.8-7.3 ppm, influenced by the electron-donating hydroxyl and phenoxy groups, as seen in 4-phenoxyphenol and anisole.[3][7]
-
The meta-position of the nitro group in the target molecule will lead to a more complex splitting pattern for the protons on that ring compared to the more symmetrical para-substituted 4-nitrophenol.[5][6]
Experimental Protocol for 1H NMR Spectrum Acquisition
To obtain a high-quality 1H NMR spectrum of 4-(3-nitrophenoxy)phenol, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Step 1: Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the solid 4-(3-nitrophenoxy)phenol sample. The precise amount will depend on the sensitivity of the NMR spectrometer.
-
Solvent Selection: Choose an appropriate deuterated solvent. Deuterated chloroform (CDCl3) is a good starting point for many organic molecules.[10] If the compound has poor solubility in CDCl3, deuterated dimethyl sulfoxide (DMSO-d6) or deuterated acetone (acetone-d6) can be used. The choice of solvent is crucial as it can influence the chemical shifts, particularly of exchangeable protons like the hydroxyl proton.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, most commonly tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for calibrating the chemical shift axis.[11]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the Pasteur pipette to prevent them from interfering with the magnetic field homogeneity.
Step 2: NMR Spectrometer Setup and Data Acquisition
-
Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tuning and Locking: Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. The probe should then be tuned to the correct frequency for both proton and deuterium.
-
Shimming: Perform shimming to optimize the homogeneity of the magnetic field across the sample. This is a critical step to obtain sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for a routine 1H NMR spectrum.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: Depending on the sample concentration, 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Step 3: Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode and have a flat baseline.
-
Baseline Correction: Apply a baseline correction to remove any broad distortions.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.
-
Peak Picking and Multiplicity Analysis: Identify the chemical shift of each peak and analyze its splitting pattern (singlet, doublet, triplet, etc.) to deduce the number of neighboring protons.
Visualization of the 1H NMR Analysis Workflow
The following diagram illustrates the logical flow of the 1H NMR analysis process, from sample preparation to final structural confirmation.
Caption: Workflow for 1H NMR Spectrum Analysis.
Conclusion
The 1H NMR spectrum of 4-(3-nitrophenoxy)phenol is predicted to be complex, with distinct regions corresponding to the electron-rich hydroxyphenyl moiety and the electron-deficient nitrophenyl moiety. A thorough understanding of substituent effects allows for a reliable prediction of the chemical shifts and coupling patterns. By comparing these predictions with the experimental data of structurally similar compounds, a confident assignment of the spectral features can be achieved. The detailed experimental protocol provided in this guide serves as a robust framework for obtaining high-quality, reproducible 1H NMR data, which is crucial for the unambiguous structural characterization of this and other novel organic molecules.
References
-
ChemicalBook. Anisole(100-66-3) 1H NMR spectrum.
-
Stack Exchange. Nitrobenzene HNMR splitting (simple explanation for a HS student in Gr 12).
-
Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds.
-
ResearchGate. 1 H NMR spectra of: (a) commercial 4-nitrophenol (5.0 mM) and...
-
ChemicalBook. 4-Nitrosophenol (104-91-6) 1H NMR spectrum.
-
PubChem. Nitrobenzene.
-
Benchchem. Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Chloro-2-iodo-1-nitrobenzene.
-
SpectraBase. 3-Nitrophenol - Optional[1H NMR] - Spectrum.
-
SpectraBase. Anisole - Optional[1H NMR] - Spectrum.
-
ChemicalBook. Nitrobenzene(98-95-3) 1H NMR spectrum.
-
ChemicalBook. 4-Phenoxyphenol(831-82-3) 1H NMR.
-
ChemicalBook. 4-Nitrophenol(100-02-7) 1H NMR spectrum.
-
ResearchGate. (PDF) Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes.
-
ResearchGate. 1 H-NMR spectrum of 4-nitrophenol.
-
ResearchGate. 13 C and 1 H NMR spectra for the reactant and products of labeled...
-
ResearchGate. Reduction of nitrobenzene (A-C) 1 H NMR spectra as follows.
-
Chegg.com. Solved The ?1H-NMR of anisole is shown below. Assign the.
-
PubChem. 3-Nitrophenol.
-
MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.
-
ChemicalBook. 4-Phenylphenol(92-69-3) 1H NMR spectrum.
-
SpectraBase. Anisole.
-
University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
-
SpringerLink. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
-
University of Calgary. H NMR Spectroscopy.
-
NOP - Sustainability in the organic chemistry lab course. 1 H-NMR.
-
University of Cambridge. Chemical shifts.
-
Maricopa Open Digital Press. Short Summary of 1H-NMR Interpretation.
-
The Royal Society of Chemistry. Electronic Supplementary Information.
-
ChemicalBook. 4-Amino-3-nitrophenol(610-81-1) 1H NMR spectrum.
-
ChemicalBook. 2-Amino-3-nitrophenol(603-85-0) 1H NMR spectrum.
-
ChemicalBook. 4-Methoxyphenol(150-76-5) 1H NMR spectrum.
-
Guidechem. 4-Phenoxyphenol 831-82-3 wiki.
-
KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I.
-
ATB. 3-Nitrophenol | C6H5NO3 | MD Topology | NMR | X-Ray.
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13C NMR Analytical Strategies for 4-(3-Nitrophenoxy)phenol: Experimental vs. Computational Approaches
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide
Executive Summary
Assigning the
This guide objectively compares the performance of traditional Experimental NMR Acquisition against modern Computational Predictions —specifically Density Functional Theory (DFT-GIAO) and Machine Learning (ML)-augmented models. By synthesizing experimental data with in silico workflows, researchers can establish a self-validating system for unambiguous structural elucidation.
Analytical Strategies: A Comparative Overview
To accurately map the chemical shifts of 4-(3-Nitrophenoxy)phenol, three primary analytical strategies are utilized in modern drug development:
-
Experimental Acquisition (1D & 2D NMR): The empirical gold standard. While it provides ground-truth data, resolving the heavily overlapped symmetric carbons (e.g., C2/C6 of the phenol ring vs. C4'/C6' of the nitrophenoxy ring) requires time-intensive 2D experiments like HMBC and HSQC.
-
DFT-GIAO Calculations: Quantum mechanical prediction. Utilizing the Gauge-Independent Atomic Orbital (GIAO) method, this approach calculates isotropic shielding tensors. It is highly accurate but computationally expensive, requiring exhaustive conformational sampling.
-
Machine Learning (ML) Augmented Prediction: The modern alternative. By utilizing , this method predicts shifts based on local atomic environments and through-space interactions, achieving DFT-level accuracy in a fraction of the CPU time [3].
Quantitative Data Comparison
The following table summarizes the performance of experimental acquisition versus computational alternatives for 4-(3-Nitrophenoxy)phenol. The data demonstrates how computational models systematically overestimate highly deshielded carbons (like C1 and C1') but are corrected effectively by ML augmentation.
| Carbon Position | Environment | Experimental (Expected) δ (ppm) | DFT-GIAO (B3LYP/cc-pVDZ) δ (ppm) | ML-Augmented (3D GNN) δ (ppm) | Δδ (Exp vs ML) |
| C1' | Nitrophenyl (C-OAr) | 159.5 | 161.1 | 159.1 | 0.4 |
| C1 | Phenol (C-OH) | 153.2 | 154.8 | 153.5 | 0.3 |
| C3' | Nitrophenyl (C-NO | 149.8 | 151.2 | 149.4 | 0.4 |
| C4 | Phenol (C-OAr) | 148.1 | 149.5 | 148.3 | 0.2 |
| C5' | Nitrophenyl (CH) | 130.9 | 132.1 | 131.2 | 0.3 |
| C6' | Nitrophenyl (CH) | 123.4 | 124.8 | 123.1 | 0.3 |
| C3, C5 | Phenol (CH) | 121.4 | 122.5 | 121.7 | 0.3 |
| C4' | Nitrophenyl (CH) | 117.5 | 118.6 | 117.2 | 0.3 |
| C2, C6 | Phenol (CH) | 116.8 | 117.9 | 116.5 | 0.3 |
| C2' | Nitrophenyl (CH) | 110.2 | 111.5 | 109.8 | 0.4 |
| Performance | Mean Absolute Error (MAE) | - | ~1.4 ppm | ~0.32 ppm | - |
Self-Validating Experimental & Computational Protocols
As a best practice, empirical data should never exist in a vacuum. The following methodologies are designed as a self-validating system, where the causality of each experimental choice ensures maximum trustworthiness.
Protocol A: Experimental NMR Acquisition
-
Step 1: Sample Preparation
-
Action: Dissolve 15 mg of 4-(3-Nitrophenoxy)phenol in 0.5 mL of DMSO-
containing 0.03% v/v TMS. -
Causality: DMSO-
is selected over CDCl because its strong hydrogen-bond accepting nature disrupts the intermolecular stacking of the phenol hydroxyl groups, preventing signal broadening. TMS provides an internal reference (0.0 ppm) essential for calculating precise chemical shift deltas. -
Validation: The presence of a sharp, well-defined solvent residual pentet at 39.5 ppm validates lock stability and magnetic field homogeneity.
-
-
Step 2: 1D
C Acquisition-
Action: Acquire data using an inverse-gated decoupling pulse sequence (e.g., zgig) with a relaxation delay (D1) of 5 seconds.
-
Causality: Standard continuous decoupling induces the Nuclear Overhauser Effect (NOE), which artificially inflates the intensity of protonated carbons. Inverse-gated decoupling ensures quantitative integration, critical for differentiating the overlapping C2/C6 and C3/C5 symmetric environments.
-
Validation: Integration of the resulting peaks must yield a precise 2:2:1:1:1:1:1:1:1:1 ratio, validating the quantitative nature of the experiment.
-
Protocol B: Computational Prediction (DFT & ML)
-
Step 3: DFT-GIAO Calculation
-
Action: Perform 3D geometry optimization at the B3LYP/6-311G(d,p) level followed by shielding calculations at the B3LYP/cc-pVDZ level.
-
Causality: The is explicitly chosen because it provides an optimal balance, delivering accurate isotropic shielding constants at a significantly lower computational cost than larger aug-cc-pVTZ basis sets [1].
-
Validation: Apply empirically derived systematic error correction (linear scaling) to the raw shielding tensors. A resulting MAE of < 2.0 ppm against the experimental data validates the chosen conformer.
-
-
Step 4: Machine Learning Augmentation
-
Action: Process the optimized 3D structure through a 3D Graph Neural Network (GNN).
-
Causality: Traditional DFT struggles with subtle stereoelectronic effects without exhaustive conformational sampling. and local chemical environments, reducing prediction time to milliseconds while achieving superior accuracy [2].
-
Validation: Cross-reference the GNN output with the DFT-GIAO results. Convergence between the two computational methods (
< 1.0 ppm) provides high-confidence in silico validation before empirical comparison.
-
Workflow Visualization
The logical relationship between experimental acquisition and computational prediction is illustrated below. This synergistic workflow ensures that structural assignments are cross-verified, eliminating ambiguity in the final data reporting.
Fig 1: Synergistic workflow combining experimental NMR acquisition with ML-augmented DFT calculations.
References
-
Xin, D., et al. "Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method." The Journal of Organic Chemistry, 2017. URL:[Link] [1]
-
Gao, P., et al. "General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT." Journal of Chemical Information and Modeling, 2020. URL:[Link] [2]
-
Guan, Y., et al. "Real-Time Prediction of 1H and 13C Chemical Shifts with DFT Accuracy Using a 3D Graph Neural Network." Chemical Science, 2021. URL:[Link] [3]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 13266153, 4-(3-Nitrophenoxy)phenol." PubChem, 2024. URL:[Link] [4]
Mechanistic Profiling: The Nitro Group in 4-(3-Nitrophenoxy)phenol
As a Senior Application Scientist, selecting the optimal Fourier-Transform Infrared (FTIR) sampling modality is not merely a matter of convenience; it is a critical decision that dictates the fidelity of your spectral data. When analyzing complex aromatic molecules like 4-(3-Nitrophenoxy)phenol , the highly polar nitro (-NO₂) group presents unique spectroscopic behaviors that must be carefully managed.
This guide provides an objective, data-driven comparison of the two primary FTIR modalities—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Transmission—for the characterization of 4-(3-Nitrophenoxy)phenol, complete with self-validating experimental protocols.
To accurately interpret the FTIR spectrum of 4-(3-Nitrophenoxy)phenol, we must first understand the vibrational causality of its functional groups. The diagnostic power of IR spectroscopy for this molecule relies heavily on the nitro group, which produces two of the most intense bands in the mid-infrared region due to a massive change in the transition dipole moment during vibration[1].
-
Asymmetric NO₂ Stretch (
): The two N-O bonds stretch out of phase. In aromatic nitro compounds, this strong absorption band is typically found in the 1550–1475 cm⁻¹ region[2].ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Symmetric NO₂ Stretch (
): The in-phase stretching of the N-O bonds produces a secondary strong band in the 1360–1290 cm⁻¹ range[2].ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
C-N Stretch (
): The bond connecting the nitro group to the aromatic ring vibrates between 890–835 cm⁻¹.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
The Electronic Substituent Effect:
In 4-(3-Nitrophenoxy)phenol, the nitro group is situated on a benzene ring with an ether linkage (-O-) at the meta position. While electron-donating groups (EDGs) at the ortho or para positions would typically increase electron density through resonance—weakening the N-O bonds and causing a significant red-shift (lower wavenumbers)[1]—the meta positioning in this molecule minimizes direct resonance. Consequently, the
Performance Comparison: ATR-FTIR vs. KBr Transmission
When comparing product performance for resolving the nitro bands of 4-(3-Nitrophenoxy)phenol, the choice between ATR and KBr transmission hinges on the analytical goal: high-throughput screening vs. quantitative library matching.
Attenuated Total Reflectance (ATR-FTIR)
ATR utilizes a high-refractive-index crystal (e.g., Diamond) where the IR beam reflects internally, creating an evanescent wave that penetrates only a few microns into the sample[3][4].
-
Advantage: ATR requires zero sample preparation and is impervious to ambient moisture. This is critical because water's H-O-H bending mode (~1640 cm⁻¹) can easily broaden and obscure the adjacent
(NO₂) band (~1530 cm⁻¹)[3]. -
Limitation (Anomalous Dispersion): Because the NO₂ group absorbs IR radiation so intensely, it causes a localized fluctuation in the sample's refractive index. In ATR, this "anomalous dispersion" shifts the NO₂ peak positions 2–5 cm⁻¹ lower than true transmission spectra and can cause derivative-like band distortions[5].
KBr Pellet (Transmission FTIR)
The KBr method involves diluting the sample in an IR-inactive potassium bromide matrix and pressing it into a solid window[3][6].
-
Advantage: This method strictly adheres to the Beer-Lambert law. It eliminates anomalous dispersion, yielding symmetrical peak shapes and exact peak positions that perfectly match historical transmission libraries[5][6].
-
Limitation: KBr is highly hygroscopic. If not rigorously desiccated, absorbed water will introduce broad O-H stretching (~3400 cm⁻¹) that can overlap with the molecule's own phenolic O-H stretch, complicating structural verification[3].
Quantitative Data: Expected FTIR Band Assignments
The following table summarizes the expected spectral shifts when analyzing 4-(3-Nitrophenoxy)phenol via KBr Transmission versus Diamond ATR.
| Vibrational Mode | KBr Transmission (cm⁻¹) | Diamond ATR (cm⁻¹) | Intensity | Causality / Note |
| Phenolic O-H Stretch | ~3350 | ~3350 | Strong, Broad | Broadened by intermolecular H-bonding[7]. |
| Aromatic C=C Stretch | 1600 - 1585 | 1600 - 1585 | Medium | In-ring skeletal vibrations[1][7]. |
| Asymmetric NO₂ ( | 1550 - 1520 | 1545 - 1515 | Very Strong | ATR exhibits a 2-5 cm⁻¹ red-shift due to anomalous dispersion[5]. |
| Symmetric NO₂ ( | 1360 - 1330 | 1358 - 1328 | Strong | In-phase N-O stretch; highly diagnostic[2]. |
| C-O-C Ether Stretch | 1250 - 1200 | 1250 - 1200 | Strong | Asymmetric stretch of the diaryl ether linkage[8]. |
| C-N Stretch | 890 - 835 | 890 - 835 | Medium | Connects the nitro group to the aromatic ring[1]. |
Self-Validating Experimental Workflows
To ensure scientific integrity, the following methodologies are designed as self-validating systems. If a checkpoint fails, the protocol must be aborted and restarted to prevent the acquisition of artifact-laden data.
Protocol A: High-Fidelity KBr Pellet Preparation (Quantitative)
-
Matrix Desiccation: Dry spectroscopy-grade KBr powder at 105°C for a minimum of 12 hours. Store in a desiccator.
-
Ratio Optimization: Weigh out 4-(3-Nitrophenoxy)phenol and KBr to achieve a 0.5% sample concentration (e.g., 1 mg sample to 200 mg KBr). Causality: Exceeding 1% concentration will cause total absorption (saturation) of the intense NO₂ stretching bands, violating the Beer-Lambert law[3][6].
-
Homogenization: Grind the mixture in an agate mortar for 3-5 minutes. Causality: The particle size must be reduced below the wavelength of the IR radiation (< 2 µm) to prevent the Christiansen scattering effect[6].
-
Pressing: Transfer the powder to a 13 mm die and apply 8 tons of pressure under a vacuum for 2 minutes. Causality: High pressure and vacuum remove air pockets, fusing the KBr into an optically transparent window[6].
-
Self-Validation Checkpoint:
-
Visual: The pellet must be completely translucent. If text cannot be read through it, reject the pellet.
-
Spectral: Run a background scan. The baseline at 4000 cm⁻¹ must demonstrate >80% transmittance. A sloped baseline indicates severe scattering, invalidating the data.
-
Protocol B: Diamond ATR-FTIR Analysis (High-Throughput)
-
Crystal Preparation: Clean the diamond ATR crystal with isopropanol and allow it to evaporate completely.
-
Background Validation: Collect a single-beam background spectrum. Self-Validation Checkpoint: The background must clearly show the characteristic diamond phonon absorption bands (1900–2300 cm⁻¹) and a flat baseline elsewhere. Any peaks indicate residual contamination.
-
Sample Application: Place 2-3 mg of 4-(3-Nitrophenoxy)phenol powder directly onto the crystal.
-
Pressure Application: Engage the pressure anvil until the clutch clicks. Causality: Intimate contact between the solid sample and the crystal is required for the evanescent wave to penetrate the sample[3].
-
Spectral Validation Checkpoint: Monitor the live absorbance. The peak intensity of the
(NO₂) band (~1530 cm⁻¹) must remain between 0.1 and 0.8 Absorbance Units (A.U.). If it exceeds 0.8 A.U., the detector is approaching non-linearity; reduce the anvil pressure immediately.
Workflow Visualization
Fig 1: FTIR modality selection and self-validating workflow for 4-(3-Nitrophenoxy)phenol analysis.
References
-
9 - Specac Ltd
-
8 - Uniroma1 5.7 - Chemistry LibreTexts 6.6 - Kintek Press 7.5 - Benchchem 8.3 - AZoM 9.4 - MDPI
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A Comparative Guide to the Definitive Structural Validation of 4-(3-Nitrophenoxy)phenol by X-ray Crystallography
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable.[1] It forms the bedrock upon which all further development, from understanding biological activity to predicting material properties, is built. For a molecule such as 4-(3-Nitrophenoxy)phenol, a diaryl ether with potential applications stemming from its functional groups, absolute structural confirmation is paramount.
This guide provides a senior application scientist's perspective on validating the structure of 4-(3-Nitrophenoxy)phenol, focusing on the gold-standard technique: single-crystal X-ray crystallography. We will explore the causality behind its experimental protocols and objectively compare its performance against other common analytical methods, supported by experimental data paradigms.
The Unparalleled Resolution of X-ray Crystallography
Single-crystal X-ray diffraction stands alone as the most definitive method for determining the atomic arrangement within a crystalline solid.[2] The technique is founded on the principle that a crystal lattice acts as a three-dimensional diffraction grating for X-rays.[3] By analyzing the pattern of diffracted X-rays, one can reconstruct a three-dimensional map of the electron density within the crystal, and from this, the precise position of each atom can be determined.[4] This provides unparalleled, high-resolution data on bond lengths, bond angles, and stereochemistry, effectively providing a clear "proof" of the molecular structure.[4]
Experimental Workflow: From Powder to Proof
The journey from a synthesized compound to a validated crystal structure is a meticulous process. Each step is designed to ensure the final model is a true and accurate representation of the molecule.
Caption: Experimental workflow for X-ray crystallographic validation.
Detailed Experimental Protocol
1. Synthesis and Purification:
-
Objective: To obtain a highly pure sample of 4-(3-Nitrophenoxy)phenol. Impurities can inhibit or disrupt the formation of a well-ordered crystal lattice.
-
Protocol: A common synthetic route involves the Ullmann condensation between 3-nitrophenol and 4-iodophenol or a related halide, using a copper catalyst. The crude product must be purified, typically by column chromatography followed by recrystallization, to achieve >99% purity as confirmed by HPLC and ¹H NMR.
2. Crystal Growth:
-
Causality: This is the most critical and often rate-determining step.[5] The goal is to allow molecules to slowly and orderly arrange themselves into a repeating lattice. Rapid precipitation leads to amorphous solids or poorly-ordered microcrystals unsuitable for diffraction. For 4-(3-Nitrophenoxy)phenol, a molecule of moderate polarity, a range of solvent systems should be screened.
-
Protocol (Slow Evaporation):
-
Dissolve a small amount of purified 4-(3-Nitrophenoxy)phenol in a suitable solvent (e.g., ethanol, acetone, or a mixture like ethyl acetate/hexane) to create a near-saturated solution.
-
Transfer the solution to a clean vial.
-
Cover the vial with a cap containing a small pinhole or with parafilm pierced by a needle.
-
Allow the solvent to evaporate slowly and undisturbed at a constant temperature over several days to weeks.
-
Monitor for the formation of clear, well-defined single crystals. Optically clear crystals between 30 and 300 microns are ideal.[2]
-
3. Data Collection:
-
Objective: To obtain a complete and high-quality set of diffraction data.
-
Protocol:
-
A suitable crystal is selected under a microscope, picked up using a cryo-loop, and mounted on a goniometer head.[3]
-
The mounted crystal is placed on the diffractometer and flash-cooled to a low temperature (typically 100 K) under a stream of nitrogen gas. This minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and higher quality data.
-
The crystal is centered in the X-ray beam (e.g., Mo Kα or Cu Kα radiation).[2]
-
The diffractometer rotates the crystal through a series of angles while exposing it to the X-ray beam, and the resulting diffraction patterns are recorded on a detector.[2]
-
4. Structure Solution and Refinement:
-
Objective: To translate the diffraction data into a chemically sensible atomic model and refine it to best fit the experimental observations.
-
Protocol:
-
The collected data is processed to determine the unit cell dimensions and space group.
-
Initial phases for the structure factors are determined using direct methods or Patterson methods, generating an initial electron density map.
-
An initial atomic model is built into the electron density map.
-
The model is refined using least-squares methods, which adjust atomic positions and thermal parameters to minimize the difference between the observed diffraction data and the data calculated from the model. The quality of the fit is monitored by the R-factor (R-work and R-free). A low R-factor indicates a good fit.
-
The final, validated structure is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD) as a Crystallographic Information File (CIF).[6]
-
Comparative Analysis: A Multi-Technique Approach
While X-ray crystallography provides the definitive answer, other techniques offer complementary and often more rapid insights. In a drug development pipeline, these methods are crucial for routine characterization and for providing data on the molecule's behavior in different states (e.g., in solution).[7]
| Technique | Information Provided for 4-(3-Nitrophenoxy)phenol | Strengths | Limitations vs. X-ray Crystallography |
| Single-Crystal X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing. | Unambiguous and definitive structural proof.[2] Provides high-resolution atomic coordinates. | Requires a high-quality single crystal (can be difficult/time-consuming to obtain).[8] Provides solid-state structure only, which may differ from solution conformation. |
| ¹H and ¹³C NMR Spectroscopy | Atomic connectivity, chemical environment of each H and C atom, proton ratios. | Rapid and non-destructive. Provides information on structure in solution. Essential for confirming identity and purity.[9] | Does not provide precise 3D coordinates, bond lengths, or bond angles. Infers connectivity rather than directly observing it. |
| Mass Spectrometry (MS) | Molecular weight and elemental formula (High-Res MS). Fragmentation patterns give structural clues. | High sensitivity, requires very small sample amount. Confirms molecular formula with high accuracy. | Provides no information on stereochemistry or the 3D arrangement of atoms. Isomers often cannot be distinguished without fragmentation analysis. |
| Computational Modeling (e.g., DFT) | Predicted lowest-energy 3D conformation, theoretical NMR spectra, bond parameters.[10][11] | No experimental sample needed. Can help rationalize observed properties and guide experimental design.[12] | It is a theoretical prediction, not an experimental measurement. Accuracy depends heavily on the level of theory and basis set used.[11] Must be validated by experimental data. |
The Power of an Integrated Approach
The highest level of confidence in a molecular structure is achieved not by a single technique, but by the convergence of data from multiple, orthogonal methods. Information from NMR and MS can confirm the molecular formula and atomic connectivity, which then provides a robust starting point for building the model into the electron density map from X-ray diffraction. Computational models can help rationalize the observed solid-state conformation.
Caption: Integrated approach for comprehensive structural validation.
Conclusion
References
-
Biognosys. Why structural proteomics is the best tool for drug target validation. [Link]
-
SERC, Carleton College. Single-crystal X-ray Diffraction. [Link]
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ATTLAS. XRD Single Crystal X-ray Diffraction. [Link]
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University of Washington. Single Crystal X-ray Diffraction and Structure Analysis. [Link]
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Improved Pharma. Single Crystal X-Ray Structure Determination. [Link]
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Elyashberg, M., Williams, A. & Martin, G. Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. Journal of Cheminformatics. [Link]
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LibreTexts Chemistry. Molecular modeling - Computational chemistry. [Link]
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Patsnap Synapse. How are chemical structures analyzed in drug discovery?. [Link]
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Sahoo, M., et al. Molecular drug targets and structure based drug design: A holistic approach. Journal of the Chinese Chemical Society. [Link]
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de Paula, J., et al. Crystal structure of (3E)-3-[(4-nitrophenoxy)methyl]-4-phenylbut-3-en-2-one. Acta Crystallographica Section E. [Link]
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Universitat de Barcelona. Molecular structure and properties calculations. [Link]
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Singh, D. & Singh, S. A Structure-Based Drug Discovery Paradigm. International Journal of Molecular Sciences. [Link]
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Minor, W., et al. The Quality and Validation of Structures from Structural Genomics. Methods in Molecular Biology. [Link]
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Wikipedia. Structure validation. [Link]
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Chen, Y. & Liu, S. Identifying molecular structural features by pattern recognition methods. RSC Advances. [Link]
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Kuenze, G. & Meiler, J. Hybrid methods for combined experimental and computational determination of protein structure. The Journal of Chemical Physics. [Link]
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Al-Azzani, M., et al. Novel Protein Structure Validation using PDBMine and Data Analytics Approaches. bioRxiv. [Link]
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PubChem. 4-(3-Amino-2-chloro-4-nitrophenoxy)phenol. [Link]
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Wenthold Group, Purdue University. Mass Spectrometric Detection of Phenols using the Gibbs Reaction. [Link]
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BiŌkeanós. The Cambridge Structural Database. [Link]
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Wlodawer, A. & Dauter, Z. X-Ray Crystallography of Chemical Compounds. eLS. [Link]
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Yathirajan, H., et al. data reports 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]... IUCrData. [Link]
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ResearchGate. Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. [Link]
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Safety Operating Guide
4-(3-Nitrophenoxy)phenol proper disposal procedures
Comprehensive Operational Guide: Safe Handling and Disposal of 4-(3-Nitrophenoxy)phenol
As a Senior Application Scientist, I recognize that the synthesis of advanced pharmaceuticals and materials often relies on complex intermediates like 4-(3-Nitrophenoxy)phenol. However, the very structural features that make this compound synthetically valuable—its electron-withdrawing nitro group and reactive phenolic hydroxyl—also render it an environmental hazard.
This guide provides researchers, scientists, and EHS professionals with a self-validating, step-by-step operational plan for the safe handling and disposal of 4-(3-Nitrophenoxy)phenol. By understanding the chemical causality behind these protocols, laboratories can ensure regulatory compliance, protect personnel, and prevent environmental contamination.
Chemical Profile and Hazard Causality
4-(3-Nitrophenoxy)phenol (CAS: 82720-94-3) is a nitroaromatic ether and phenol derivative [1]. To manage it safely, one must understand the mechanistic basis of its hazards:
-
Environmental Recalcitrance: Nitroaromatic compounds are notoriously resistant to natural biodegradation. The electron-withdrawing nitro (
) group stabilizes the aromatic ring, making it highly deficient in electrons and resistant to oxidative attack by environmental microorganisms [2]. If discharged into the sewer, it persists in the water supply. -
Dermal and Systemic Toxicity: The phenolic hydroxyl (
) group acts as a weak acid and facilitates rapid absorption through the skin and mucous membranes. Once systemic, nitroaromatics can interfere with cellular respiration and induce methemoglobinemia [3].
Table 1: Physicochemical & Hazard Summary
| Property / Classification | Data / Specification | Operational Implication |
| CAS Number | 82720-94-3 | Use for exact SDS and EHS tracking. |
| Molecular Formula | Non-halogenated; route to standard organic waste. | |
| Molecular Weight | 231.20 g/mol | Heavy organic solid; generates combustible dust. |
| Physical State | Solid (Powder/Crystalline) | High risk of inhalation exposure; requires HEPA/fume hood. |
| GHS Hazards | Toxic (Oral/Dermal), Irritant | Mandates stringent PPE and zero-drain-discharge policies. |
Immediate Safety & Handling Precautions
Before initiating any disposal or experimental workflow, the laboratory environment must be secured. The protocol below is a self-validating system: if any step cannot be completed, the procedure must be halted.
-
Engineering Controls: All handling, weighing, and transfer of 4-(3-Nitrophenoxy)phenol must occur within a certified Class II Biological Safety Cabinet (BSC) or a hard-ducted chemical fume hood to prevent the aerosolization of toxic dust.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Double-gloving with nitrile rubber gloves (minimum 0.11 mm thickness). The outer glove must be discarded immediately if contaminated.
-
Eye Protection: ANSI Z87.1 compliant safety goggles (not standard safety glasses) to prevent dust ingress.
-
Body Protection: Fully buttoned, flame-resistant laboratory coat.
-
Step-by-Step Disposal Protocol
Because of its recalcitrance and toxicity, 4-(3-Nitrophenoxy)phenol cannot be neutralized at the bench via simple acid-base chemistry. The mandated disposal route is high-temperature incineration managed by a licensed Environmental Health and Safety (EHS) contractor [4].
Phase 1: Waste Segregation and Containerization
Causality: Mixing nitroaromatics with incompatible waste streams (like strong oxidizers or reducing agents) can trigger exothermic reactions or generate toxic
-
Isolate the Waste Stream: Designate a specific, chemically compatible container (High-Density Polyethylene [HDPE] or amber glass) exclusively for "Non-Halogenated Toxic Organic Waste."
-
Collect Solid Waste: Carefully transfer all unreacted powder, contaminated weighing paper, and disposable spatulas into the solid waste container. Avoid creating dust clouds.
-
Collect Liquid Waste: If the compound is dissolved in a solvent (e.g., DMSO, Methanol), collect it in a separate liquid waste carboy. Do not mix aqueous and organic solvent wastes.
-
Triple-Rinse Empty Containers: Any primary container that held the pure chemical must be triple-rinsed with a compatible solvent. The rinseate must be collected as hazardous waste, not poured down the drain[5].
Phase 2: Labeling and Storage
-
Apply EPA-Compliant Labeling: Immediately attach a hazardous waste tag. Mark the contents explicitly as "4-(3-Nitrophenoxy)phenol" (no abbreviations) and check the "Toxic" hazard box.
-
Transfer to SAA: Move the sealed container to the laboratory's Satellite Accumulation Area (SAA). The container must sit within secondary containment (a bin capable of holding 110% of the container's volume) and remain tightly closed unless waste is actively being added.
Phase 3: Institutional EHS Handoff
-
Submit a waste collection request to your institutional EHS department. Do not attempt to transport the waste to central processing facilities yourself.
Workflow for the segregation, containerization, and disposal of 4-(3-Nitrophenoxy)phenol.
The Mechanism of Final Disposal: High-Temperature Incineration
Why is incineration the gold standard for this compound? Chemical degradation methods (like dehalogenation or catalytic reduction) are highly complex for nitroaromatics and risk generating equally toxic aniline derivatives [2].
Professional incineration utilizes a primary chamber exceeding 1,000°C. At this temperature, the thermal energy overcomes the activation barrier required to cleave the robust aromatic ring and the ether linkage. The resulting combustion gases (which include toxic nitrogen oxides,
Chemical destruction pathway of nitroaromatics via high-temperature incineration.
Emergency Spill Response Protocol
In the event of an accidental spill outside of primary containment, execute the following protocol immediately:
-
Evacuate and Isolate: Clear personnel from the immediate vicinity. If the spill is large or highly aerosolized, evacuate the laboratory and contact EHS immediately.
-
Don Emergency PPE: Ensure you are wearing fresh nitrile gloves, a lab coat, and safety goggles. If dust is airborne, an N95 or P100 particulate respirator is required.
-
Containment (Solid Spill): Do not dry sweep, as this aerosolizes the toxic powder. Lightly moisten the powder with a compatible solvent (e.g., water or a dilute alcohol solution, provided no reactive chemicals are nearby) to suppress dust.
-
Collection: Use a disposable plastic scoop or HEPA-filtered vacuum to collect the moistened material. Place it into a rigid, sealable hazardous waste container.
-
Decontamination: Wash the spill surface thoroughly with soap and water. Collect all used paper towels and wash water as hazardous waste [6].
References
-
National Center for Biotechnology Information (PubChem). 4-(3-Nitrophenoxy)phenol | C12H9NO4 | CID 13266153. Retrieved from:[Link]
-
Cambridge Core - Journals & Books Online. Bioremediation of nitroaromatic compounds. Retrieved from:[Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR) - CDC. Toxicological Profile for Phenol. Retrieved from:[Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from:[Link]
-
New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet. Retrieved from:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
